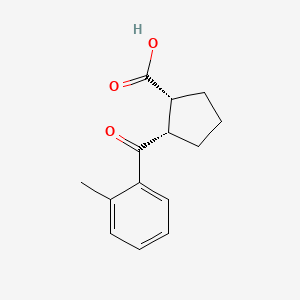

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFJOOWFROHYMP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641304 | |

| Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732253-35-9 | |

| Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves:

- Construction of the cyclopentane ring with controlled stereochemistry (cis-1,2-substitution pattern).

- Introduction of the 2-methylbenzoyl group at the 2-position.

- Installation or transformation of a carboxylic acid group at the 1-position.

The key challenge is maintaining the cis stereochemistry during functional group transformations and ring construction.

Stereoselective Synthesis via Hydrogenolysis and Hydrolysis

A recent scalable synthesis approach for related cis-2-substituted cyclopentanecarboxylic acids involves:

- Starting from a protected amino acid derivative or a cyclopentane precursor.

- Treatment with hydrobromic acid (HBr) to form hydrobromide salts.

- Hydrogenolysis under palladium on carbon catalyst in methanol under hydrogen atmosphere to remove protecting groups or reduce intermediates.

- Acidic hydrolysis (e.g., heating in 10% hydrochloric acid at 60–70 °C) to convert intermediates into the free carboxylic acid without epimerization of the cis isomer.

This method ensures retention of the cis stereochemistry and high purity of the final carboxylic acid product.

Cyclopentane Ring Construction and Functionalization

Alternative synthetic routes focus on building the cyclopentane ring with the desired substitution pattern:

- Diels-Alder Reaction: Using 1,3-cyclopentadiene and appropriate dienophiles to form bicyclic intermediates that can be converted into cis-substituted cyclopentane derivatives after ring opening and functional group transformations.

- Sequential Alkylations: Alkylation of terminal alkynes followed by mercury-catalyzed hydration to generate ketone functionalities on the cyclopentane ring, which can be further functionalized to introduce the 2-methylbenzoyl group and carboxylic acid.

Data Table: Summary of Key Preparation Steps

Research Findings and Notes

- Stereochemical Integrity: Maintaining the cis configuration during synthesis is critical. Hydrogenolysis and acidic hydrolysis steps must be carefully controlled to avoid epimerization, with temperatures kept below 70–80 °C.

- Scalability: The described hydrogenolysis and hydrolysis method has been demonstrated to be scalable, suitable for producing gram-scale quantities with high stereochemical purity.

- Purity and Enantiomeric Excess: Analytical methods such as NMR and chiral chromatography confirm the stereochemical purity of the cis isomer after synthesis.

- Synthetic Versatility: The compound serves as a valuable intermediate in the synthesis of cyclic peptidomimetics and other bioactive molecules, highlighting the importance of reliable preparation methods.

- Commercial Availability: The compound is available commercially, often as a mixture of enantiomers, indicating the need for stereoselective synthesis for pure isomers.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. It has been utilized in the catalytic site- and stereoselective γ-lactonization of unactivated primary C–H bonds, demonstrating its versatility in synthetic applications .

Biology

In biological research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structure provides insights into similar compounds' behavior within biological systems, facilitating the development of new therapeutic agents. Studies have indicated that it may exhibit antimicrobial properties against certain bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents .

Medicine

The potential therapeutic applications of this compound are noteworthy. Research has shown its anti-inflammatory effects, suggesting possible uses in treating conditions like arthritis. In vivo studies demonstrated significant reductions in inflammatory markers following treatment with this compound, indicating its potential to inhibit pro-inflammatory cytokines . Furthermore, its unique structure makes it a candidate for drug design and discovery.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. It plays a role in developing new polymers and coatings due to its unique chemical properties. The compound's ability to undergo various reactions, such as oxidation and reduction, enhances its utility in industrial applications.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Unique cis configuration |

| cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | Low | Moderate | Different structural arrangement |

| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | Low | Low | Fewer methyl substitutions |

Study on Antimicrobial Efficacy

A detailed study examined the antimicrobial efficacy of this compound against Gram-positive bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment option in antimicrobial therapy.

In Vivo Anti-inflammatory Research

Research focusing on the anti-inflammatory effects of this compound utilized animal models to assess its impact on inflammatory markers. The findings revealed that treatment with this compound led to a significant reduction in these markers, highlighting its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism by which cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzoyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in the position and nature of substituents on the benzoyl group. These variations significantly influence physicochemical properties, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison

Biological Activity

Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound characterized by its unique bicyclic structure, featuring a cyclopentane ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H16O3

- Molar Mass : Approximately 232.27 g/mol

- Key Features :

- Bicyclic structure with a cyclopentane ring.

- Presence of a methylbenzoyl group at the second position, which contributes to its distinct chemical properties.

The biological activity of this compound is believed to stem from its interaction with various molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and influencing biochemical pathways related to inflammation and pain management.

- Receptor Modulation : It may interact with specific receptors involved in pain perception and inflammatory responses, similar to other compounds containing benzoyl groups.

Anti-inflammatory Properties

Initial studies suggest that this compound exhibits anti-inflammatory effects. Research indicates that compounds with similar structures often inhibit pro-inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

The compound may also have analgesic properties, potentially reducing pain through its action on central and peripheral pain pathways. Its structural similarity to known analgesics suggests it could serve as a lead compound for drug development targeting pain management.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | C14H16O3 | Similar structure with para-substituted benzoyl group |

| 2-(3-Methylbenzoyl)cyclobutane-1-carboxylic acid | C13H14O3 | Smaller ring structure; potential differences in reactivity |

| 3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | C15H18O3 | Larger ring structure; may exhibit different biological activities |

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. Several studies have highlighted its potential:

- Antimicrobial Activity : Preliminary investigations have suggested that this compound may exhibit antimicrobial properties, although specific studies are required to confirm these effects.

- Drug Development Potential : Due to its promising biological activities, this compound may serve as a lead compound for developing new pharmaceuticals targeting inflammation and pain pathways.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the cis-cyclopentane-carboxylic acid backbone in this compound?

The cis-configured cyclopentane ring is typically synthesized via cyclization reactions or stereoselective catalysis. For example, cyclopentane derivatives with carboxyl groups can be prepared using acidic catalysts like boron trifluoride diethyl etherate to promote intramolecular cyclization of ketone precursors . Stereochemical control is achieved through chiral auxiliaries or enantioselective organocatalysts, as seen in kinetic resolution strategies for similar cyclopentane derivatives .

Q. How can the regioselectivity of benzoylation at the 2-methylbenzoyl position be validated?

Regioselectivity is confirmed using NMR (¹H and ¹³C) and X-ray crystallography. For instance, in structurally analogous compounds like CIS-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-68-5), NOESY correlations and crystallographic data resolve substituent positioning on the aromatic ring . Comparative analysis with derivatives (e.g., dimethoxybenzoyl analogs) further validates regioselectivity trends .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

- HPLC : Retention time comparisons under standardized conditions (e.g., 1.03 minutes in a specific method) .

- LCMS : Molecular ion peaks (e.g., m/z 803.1 [M+H]+ for complex analogs) .

- Optical rotation and enantiomeric excess (ee) : Optical purity ≥98% ee is standard for chiral cyclopentane derivatives .

- Melting point analysis : Sharp melting ranges (e.g., 218–220°C for cis-2-amino-1-cyclopentanecarboxylic acid) confirm crystallinity .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. For example, unexpected splitting in ¹H NMR signals could indicate diastereomeric impurities. Recrystallization (using solvents like ethanol/water mixtures) or alternative derivatization (e.g., hydrochloride salt formation ) often resolves ambiguities. Cross-referencing with computational models (DFT-based NMR predictions) is recommended for advanced troubleshooting.

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of the cis-configuration?

Advanced methods include:

- Organocatalytic kinetic resolution : As demonstrated in the Hajos-Parrish-Eder-Sauer-Wiechert reaction, β-amino acids like cispentacin serve as catalysts for enantioselective cyclization .

- Chiral pool synthesis : Using enantiomerically pure starting materials (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid, CAS 71830-08-5) to control stereochemistry .

- Asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) for reducing cyclopentene intermediates .

Q. How can computational chemistry predict reaction pathways for benzoyl-substituted cyclopentanes?

Density Functional Theory (DFT) simulations model transition states and intermediates to predict regioselectivity and stereochemical outcomes. For example:

Q. What are the thermal stability considerations for this compound under experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition points (e.g., mp 320–322°C for 1-amino-1-cyclopentanecarboxylic acid ). For lab handling, storage at 2–8°C in inert atmospheres is advised to prevent degradation.

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

| Modification | LogP | PSA (Ų) | Melting Point (°C) |

|---|---|---|---|

| 2-Methylbenzoyl | 3.02 | 54.37 | N/A |

| 4-Chlorobenzoyl | N/A | N/A | 257 (dec.) |

| Trifluoromethyl | 1.375* | N/A | 37–38 |

| *Density (g/cm³) for 1-(trifluoromethyl)cyclopentane-1-carboxylic acid. |

Increased lipophilicity (higher LogP) with methyl or halogen groups enhances membrane permeability but may reduce aqueous solubility.

Q. What in vitro assays are suitable for studying biological activity without commercial bias?

- Enzyme inhibition assays : Custom fluorogenic substrates to test interactions with target enzymes (e.g., cyclooxygenase or kinase models).

- Cell viability studies : Using primary cell lines to assess cytotoxicity, avoiding commercial kits.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics with purified proteins.

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.